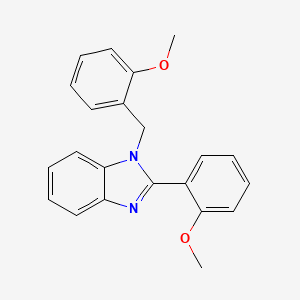

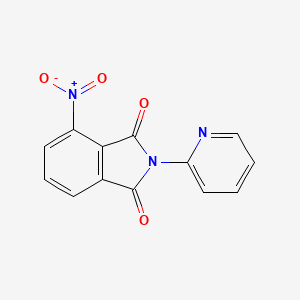

1-(2-甲氧基苄基)-2-(2-甲氧基苯基)-1H-苯并咪唑

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. For example, the synthesis of a closely related benzimidazole derivative was achieved through a solid-phase reaction, followed by ethanol washing and methanol recrystallization, utilizing o-phenylenediamine and 4-hydroxy-3-methoxybenzaldehyde as raw materials (Cui Ya-r, 2013).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods (IR, UV-Vis, NMR) are commonly used to characterize benzimidazole derivatives. The molecular structure is determined by these techniques, revealing crystal systems, space groups, and cell parameters which are crucial for understanding the compound's chemical behavior (Cui Ya-r, 2013).

Chemical Reactions and Properties

Benzimidazole derivatives can undergo various chemical reactions, including nucleophilic substitution, which is key to modifying the compound for specific applications. The synthesis of another derivative, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, demonstrated nucleophilic substitution with pyridine without additional base, highlighting the compound's reactive versatility (Amanda E. Sparke et al., 2010).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are pivotal for the practical use of these compounds. These properties are typically investigated through melting point determination, solubility tests in various solvents, and X-ray crystallography to ascertain the compound's stability and applicability in different environments.

Chemical Properties Analysis

Benzimidazole derivatives exhibit a range of chemical properties, including photoluminescence, as seen in some Zn(II) and Cd(II) complexes with benzimidazole ligands, which show strong blue emission in solid state at room temperature (M. Manjunatha et al., 2011). This photoluminescence property is of interest for materials science and photonic applications.

科学研究应用

抗菌和抗病毒活性

微波合成和苯并咪唑衍生物的抗菌活性: 该研究展示了苯并咪唑衍生物的合成,包括 1-(对甲氧基苄基)-2-(对甲氧基苯基)-苯并咪唑,在微波辐射下。这些化合物表现出显着的抗菌活性 (刘建红,2006).

N-杂环卡宾银配合物的合成、细胞毒性和抗菌研究: 这项研究涉及对甲氧基苄基取代的 N-杂环卡宾银配合物的合成。这些配合物对革兰氏阴性菌和革兰氏阳性菌均表现出显着的抗菌活性,并且在 Caki-1 细胞系上评估了它们的细胞毒性 (帕蒂尔等人,2010).

对组织培养和体内病毒感染的保护作用: 苯并咪唑衍生物,包括 1-丙基-2-(α-甲氧基苄基)苯并咪唑,在组织培养和体内实验中对多种病毒表现出保护作用 (奥沙利文等人,1969).

抗癌特性

苄基香兰素和苯并咪唑结构的共轭: 一项关于由苄基香兰素和苯并咪唑结构组成的化合物(包括 2-(2-苄氧基-3-甲氧基苯基)-1H-苯并咪唑)的研究揭示了显着的抗癌活性,特别是对白血病细胞系 (阿尔穆达里斯等人,2013).

苯并咪唑作为拓扑异构酶 I 毒物的构效关系: 作为拓扑异构酶 I 抑制剂评估的取代的 2-(4-甲氧基苯基)-1H-苯并咪唑表明具有潜在的抗癌特性,而 DNA 结合亲和力最小 (金等人,1996).

一些环状苯并咪唑衍生物的抗癌活性研究: 苯并咪唑衍生物对各种癌细胞系表现出体外抗癌潜力,某些化合物显示出中等的细胞毒性作用 (埃尔谢基尔等人,2012).

其他应用

合成新的苯并咪唑-1,2,3-三唑杂化物作为酪氨酸酶抑制剂: 合成苯并咪唑衍生物并评估其对蘑菇酪氨酸酶的抑制活性,表明在化妆品、医药或食品工业中具有潜在应用 (马赫达维等人,2018).

苯并咪唑衍生物的 Zn(II)、Cd(II) 和 Hg(II) 配合物: 该研究重点关注苯并咪唑衍生物与金属配合物的合成,展示了在光致发光光谱研究中的潜力 (曼朱纳塔等人,2011).

合成、对代谢酶的抑制特性和抗氧化活性: 合成了一系列苯并咪唑衍生物,并评估了其抗氧化活性和对脲酶和黄嘌呤氧化酶等酶的抑制特性 (卡拉利等人,2019).

作为缓蚀剂的电化学、热力学和量子化学研究: 化合物 1-(4甲氧基苄基)-2-(4-甲氧基苯基)-1H-苯并咪唑作为盐酸中钢的环保缓蚀剂显示出有希望的结果 (图卡尔,2018).

属性

IUPAC Name |

2-(2-methoxyphenyl)-1-[(2-methoxyphenyl)methyl]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c1-25-20-13-7-3-9-16(20)15-24-19-12-6-5-11-18(19)23-22(24)17-10-4-8-14-21(17)26-2/h3-14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEYUPXPCHEKSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxybenzyl)-2-(2-methoxyphenyl)-1H-benzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-6-[(4-phenylazepan-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5588545.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5588552.png)

![N-[2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5588557.png)

![N-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,5-pentanediamine dihydrochloride](/img/structure/B5588564.png)

![1-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-isobutylpyrrolidin-2-one](/img/structure/B5588568.png)

![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)quinolin-2(1H)-one](/img/structure/B5588602.png)

![2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}pyrimidine](/img/structure/B5588612.png)

![6-ethyl-N,N-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5588614.png)

![3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B5588636.png)

![1-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole-2,3-dione](/img/structure/B5588654.png)